Sniper(tacc3)-2

PROTAC TACC3 Degrader

SNIPER(TACC3)-2 is a unique heterobifunctional degrader (PROTAC) that exploits IAP E3 ligase to catalytically eliminate wild-type TACC3 protein, inducing paraptosis—a non-apoptotic cell death pathway—providing a powerful tool for apoptosis-resistant cancer models. Unlike TACC3 inhibitors (IC50 ~200 nM) or fusion-specific degraders (SNIPER(TACC3)-11, LC-MF-4), SNIPER(TACC3)-2 targets wild-type TACC3 and synergizes with proteasome inhibitors like bortezomib. Ideal for PDX screening, mechanism-of-action studies, and combination therapy research. High purity ≥98%, multiple pack sizes available.

Molecular Formula C43H61N9O7S
Molecular Weight 848.1 g/mol
Cat. No. B1193520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(tacc3)-2
SynonymsSNIPER(TACC3)2;  SNIPER(TACC3) 2;  SNIPER(TACC3)-2
Molecular FormulaC43H61N9O7S
Molecular Weight848.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O
InChIInChI=1S/C43H61N9O7S/c1-29(2)24-36(51-41(56)38(53)35(44)25-31-8-6-5-7-9-31)40(55)46-17-19-58-21-23-59-22-20-57-18-16-45-39(54)32-10-12-33(13-11-32)42-50-34(28-60-42)27-49-43-47-15-14-37(52-43)48-26-30(3)4/h5-15,28-30,35-36,38,53H,16-27,44H2,1-4H3,(H,45,54)(H,46,55)(H,51,56)(H2,47,48,49,52)/t35-,36+,38+/m1/s1
InChIKeyDPADMHBFWQPZCN-PIFNACGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SNIPER(TACC3)-2: A Targeted Degrader for TACC3-Dependent Cancer Cell Death


SNIPER(TACC3)-2 is a heterobifunctional degrader molecule (PROTAC) belonging to the SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) class [1]. It functions by recruiting the E3 ubiquitin ligase IAP (cIAP1) to the target protein, Transforming Acidic Coiled-Coil-3 (TACC3), via a specific ligand. This induced proximity leads to TACC3 polyubiquitylation and its subsequent degradation by the ubiquitin-proteasome system . This mechanism of action distinguishes it from traditional small molecule inhibitors that merely block protein function, offering a catalytic, event-driven approach to eliminate the TACC3 protein entirely from cells [1].

Why TACC3 Inhibitors and Other PROTACs Are Not Substitutes for SNIPER(TACC3)-2


Generic substitution fails because TACC3 presents a challenging target profile that is not addressed uniformly across different modalities. While small molecule TACC3 inhibitors (e.g., Compound 13b with an IC50 of 200 nM) may require high concentrations to block protein-protein interactions, SNIPER(TACC3)-2 achieves its effect through a catalytic, sub-stoichiometric degradation mechanism that permanently removes the protein. Furthermore, within the TACC3-targeting PROTAC class, compounds exhibit vastly different target selectivity. For instance, SNIPER(TACC3)-11 is specifically optimized to degrade the FGFR3-TACC3 oncogenic fusion protein [1], while LC-MF-4 is a selective degrader for the FGFR3 protein itself (DC50 of 30.89 nM) . SNIPER(TACC3)-2 is distinguished by its focus on the degradation of wild-type TACC3 and its downstream cellular consequences, a profile not shared by these other degrader analogs. Therefore, its unique E3 ligase recruitment (IAP ligand), linker chemistry, and TACC3-targeting warhead dictate a specific degradation and phenotypic profile that cannot be assumed from other TACC3-targeting agents [2].

Quantitative Evidence Guide: Differentiating SNIPER(TACC3)-2 Activity


Mechanism of Action: Proteasomal Degradation vs. Inhibitor Binding

SNIPER(TACC3)-2 functions as a catalytic degrader, distinct from traditional occupancy-driven inhibitors. While a known TACC3 small molecule inhibitor (Compound 13b) requires a high concentration (IC50 of 200 nM) to block function , SNIPER(TACC3)-2's design facilitates the ubiquitin-proteasome-mediated degradation of TACC3. This event-driven mechanism allows a single molecule of SNIPER(TACC3)-2 to induce the degradation of multiple TACC3 proteins, a significant mechanistic advantage over stoichiometric inhibition [1].

PROTAC TACC3 Degrader

Selective Degradation of Wild-Type TACC3 over Fusion Proteins

SNIPER(TACC3)-2 is designed to degrade wild-type TACC3, distinguishing it from other TACC3-targeting PROTACs. For example, SNIPER(TACC3)-11 is specifically optimized to degrade the FGFR3-TACC3 oncogenic fusion protein [1], and LC-MF-4 is a selective degrader for the FGFR3 protein itself (DC50 of 30.89 nM in KMS-11 cells) . While no direct head-to-head selectivity data for SNIPER(TACC3)-2 is publicly available, its distinct chemical structure and biological description as a TACC3 degrader position it as a tool for studying wild-type TACC3 biology, rather than fusion proteins or related kinases.

Target Selectivity FGFR3-TACC3 Degrader

Induction of Cancer-Selective Cytoplasmic Vacuolization and Paraptosis

The parental compound, SNIPER(TACC3), demonstrates a unique cell death phenotype that is not observed with simple TACC3 inhibition. It induces cytoplasmic vacuolization derived from the endoplasmic reticulum (ER) and subsequent paraptosis-like cell death selectively in cancer cells, while sparing normal fibroblasts [1]. This distinct mechanism is linked to the accumulation of ubiquitylated protein aggregates and requires the E3 ligase XIAP [1]. Although this specific data is for SNIPER(TACC3), this differential biology is a hallmark of the SNIPER(TACC3) series and represents a key differentiator from other TACC3-targeting modalities.

Paraptosis ER Stress Selectivity

Enhanced Anticancer Activity in Combination with Proteasome Inhibitors

The SNIPER(TACC3) mechanism of inducing ER stress and proteotoxic aggregates sensitizes cancer cells to further proteasome inhibition. A study on SNIPER(TACC3) demonstrated that co-treatment with the proteasome inhibitor bortezomib resulted in a synergistic anticancer activity in multiple cancer cell lines [1]. The combination treatment enhanced the SNIPER(TACC3)-induced cytoplasmic vacuolization and cell death [1]. This data suggests that combining a TACC3 degrader with proteasome inhibitors is a more effective strategy than using either agent alone, a benefit that may extend to the SNIPER(TACC3) series.

Combination Therapy Bortezomib Synergy

Selective Cytotoxicity in TACC3-Overexpressing Cancer Cells

The foundational study on the SNIPER(TACC3) series demonstrated that these degraders selectively induce cell death in cancer cells expressing high levels of the TACC3 protein [1]. This stands in contrast to many chemotherapeutics that are broadly cytotoxic to both normal and cancerous dividing cells. The study showed a correlation between TACC3 protein expression levels and sensitivity to SNIPER(TACC3)-induced cell death [1].

Biomarker-Driven Selectivity Cytotoxicity

Optimal Research Applications for SNIPER(TACC3)-2 Based on Its Differentiation Profile


Investigating Paraptosis as a Non-Apoptotic Cell Death Mechanism

Use SNIPER(TACC3)-2 in cancer cell lines (e.g., HT1080 fibrosarcoma) to study the mechanisms of paraptosis-like cell death. Unlike typical apoptosis-inducing agents, this compound triggers ER-derived cytoplasmic vacuolization, a hallmark of paraptosis [1]. Researchers can utilize this tool to delineate the signaling pathways (e.g., ER stress response involving XBP-1) and the role of E3 ligases like XIAP in mediating this alternative cell death route [1]. This is especially relevant for studying cancer cells with intrinsic or acquired resistance to apoptosis.

Modeling TACC3 Dependency and Biomarker-Driven Cancer Cell Death

Employ SNIPER(TACC3)-2 in a panel of cancer cell lines with varying TACC3 expression levels to model targeted protein degradation efficacy. As established for the SNIPER(TACC3) series, the cytotoxic effect is selective for cells with high TACC3 expression [2]. This makes it a valuable tool for validating TACC3 as a therapeutic target in specific cancer types (e.g., glioblastoma, breast cancer) and for screening patient-derived xenograft (PDX) models to identify populations likely to respond to TACC3 degradation therapy.

Screening for Synergistic Combinations with Proteasome Inhibitors

Utilize SNIPER(TACC3)-2 in combinatorial drug screens with proteasome inhibitors like bortezomib or carfilzomib. The mechanism of the SNIPER(TACC3) class uniquely sensitizes cancer cells to proteasome inhibition by inducing ER stress and the accumulation of ubiquitylated proteins [1]. This scenario provides a rationale for combination studies aimed at enhancing anticancer efficacy or overcoming resistance to proteasome inhibitors in models of multiple myeloma or other malignancies.

Comparative Studies to Distinguish TACC3 Degradation from Kinase Inhibition

Use SNIPER(TACC3)-2 as a tool compound to dissect the biological consequences of TACC3 protein elimination versus its functional inhibition. By comparing the phenotypic outcomes (e.g., induction of paraptosis, synergy with bortezomib) of SNIPER(TACC3)-2 [1] with those of a traditional TACC3 inhibitor , researchers can distinguish between roles of TACC3 that are scaffolding-dependent from those that are catalytic or binding-dependent. This application is central to understanding the fundamental biology of TACC3 and the unique pharmacology of targeted degraders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(tacc3)-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.